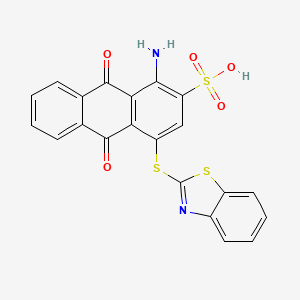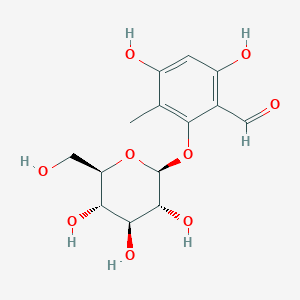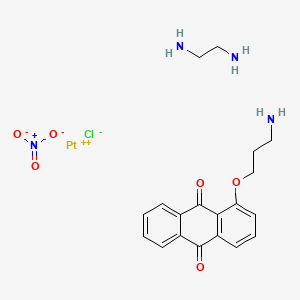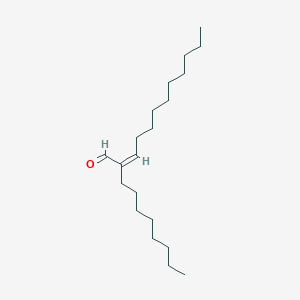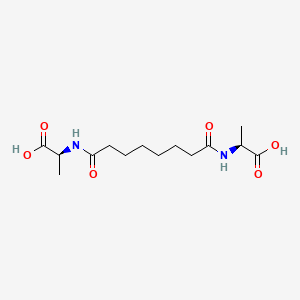
DL-Alanine, N,N'-(1,8-dioxo-1,8-octanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is a compound that features two alanine molecules linked by a 1,8-dioxo-1,8-octanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- typically involves the reaction of DL-alanine with a suitable diacid chloride, such as 1,8-octanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis-
- Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-
Uniqueness
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
143680-74-4 |
|---|---|
Molekularformel |
C14H24N2O6 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(2S)-2-[[8-[[(1S)-1-carboxyethyl]amino]-8-oxooctanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N2O6/c1-9(13(19)20)15-11(17)7-5-3-4-6-8-12(18)16-10(2)14(21)22/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
InChI-Schlüssel |
ISSFNVVYYLDNEF-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCCCCCC(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


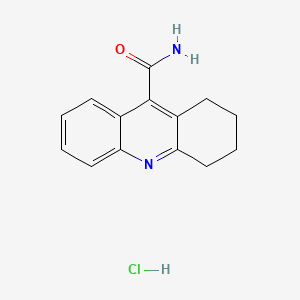

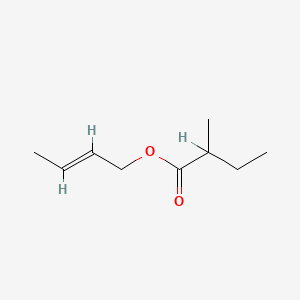
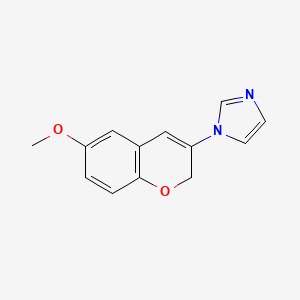

![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
